![molecular formula C15H14N2O3S2 B2917630 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-methyl-1,2-oxazole-3-carboxamide CAS No. 2097912-19-9](/img/structure/B2917630.png)

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-methyl-1,2-oxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

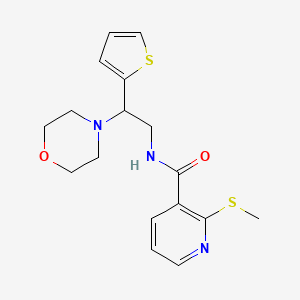

The compound is a complex organic molecule that includes a 2,2’-bithiophene moiety, a common structure in organic chemistry known for its stability and conjugation properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, bithiophene compounds are typically synthesized through Stille coupling reactions . This involves the reaction of 2,2’-bithiophene with other organic molecules to form more complex structures .Molecular Structure Analysis

The 2,2’-bithiophene moiety in the compound is a planar, conjugated system, which allows for strong π-π interactions . This can facilitate charge transport, making such compounds interesting for applications in organic electronics .Chemical Reactions Analysis

Bithiophene compounds can undergo various chemical reactions, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For 2,2’-bithiophene, it is a colorless solid, although commercial samples are often greenish . It has a molar mass of 166.26 g/mol, a density of 1.44 g/cm^3, a melting point of 31.1 °C, and a boiling point of 260 °C .Aplicaciones Científicas De Investigación

Synthesis and Application in Macrolide Synthesis

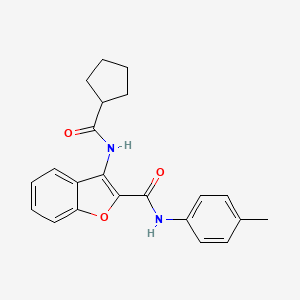

Oxazoles, including derivatives similar to N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-methyl-1,2-oxazole-3-carboxamide, have been explored for their potential as masked forms of activated carboxylic acids. They readily form triamides upon reaction with singlet oxygen, facilitating selective nucleophilic attacks at the acyl carbonyl derived from the 2-oxazole position. This property has been harnessed for the synthesis of macrolides, including compounds such as (±)-recifeiolide and (±)-di-0-methylcurvularin, demonstrating the chemical utility of oxazole derivatives in complex organic synthesis processes (Wasserman et al., 1981).

Antimicrobial Activity

Research into related oxazole compounds has identified their potential as antimicrobial agents. A series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were synthesized and demonstrated in vitro antibacterial and antifungal activities against a variety of pathogens, including Escherichia coli and Staphylococcus aureus. This highlights the broader potential of oxazole derivatives in developing new antimicrobial treatments (Desai et al., 2011).

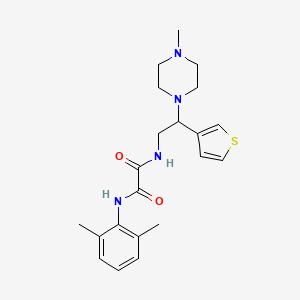

Inhibitory Activity on Monoamine Oxidase B

Indazole and indole derivatives, structurally related to oxazoles, have been found to act as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the catabolism of dopamine in the brain. This suggests potential applications in treating neurological disorders such as depression and Parkinson's disease. The specificity of these compounds for MAO-B over MAO-A highlights the precision with which oxazole derivatives can be tailored for specific biochemical targets (Tzvetkov et al., 2014).

Advanced Polymer Synthesis

Oxazole derivatives have been utilized in the synthesis of advanced polymers. For instance, an ordered poly(amide−acylhydrazide−amide) was prepared through direct polycondensation involving oxazole-based monomers. This demonstrates the role of oxazole derivatives in facilitating the creation of complex polymeric structures with potential applications in materials science, including the development of new materials with unique mechanical, thermal, or chemical properties (Yu et al., 1999).

Mecanismo De Acción

Target of Action

The primary target of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-5-methyl-1,2-oxazole-3-carboxamide is the hole transport layer (HTL) in perovskite solar cells (PSCs) . The compound is a derivative of 2,2’-bithiophene, which is used as a hole transport material (HTM) in PSCs .

Mode of Action

The compound interacts with its target, the HTL, by facilitating the transport of holes (positive charge carriers) in PSCs . This is achieved through the π-electrons present in the 2,2’-bithiophene core of the compound, which enable charge mobility .

Biochemical Pathways

The compound affects the charge transport pathway in PSCs . By facilitating the movement of holes, it enhances the efficiency of charge extraction and transportation in the solar cells . This results in improved photovoltaic properties and overall performance of the PSCs .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties that affect its performance in PSCs. The compound’s electronic properties, such as its band gap and highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influence its ability to transport charge and its overall effectiveness as an HTM .

Result of Action

The result of the compound’s action is an enhancement in the efficiency of PSCs . By improving hole transport, the compound contributes to the overall performance of the solar cells, leading to higher power conversion efficiencies .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the efficiency of PSCs can be affected by temperature, light intensity, and the presence of moisture or oxygen . Therefore, the compound’s performance as an HTM may vary under different environmental conditions.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S2/c1-9-7-10(17-20-9)15(19)16-8-11(18)12-4-5-14(22-12)13-3-2-6-21-13/h2-7,11,18H,8H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORXYYNJFOUHEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-methyl-1,2-oxazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/structure/B2917547.png)

amino}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one](/img/structure/B2917549.png)

![1-[4-[3-[(2-Methylphenyl)methyl]azetidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2917554.png)

![3-[1-(4-Fluorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole](/img/structure/B2917558.png)

![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide](/img/structure/B2917559.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide](/img/structure/B2917562.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-fluorophenyl)acetamide](/img/structure/B2917564.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2917568.png)

![2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-2,3-dihydro-1H-isoindole](/img/structure/B2917570.png)